Benzthiazole-urea, 40

Description

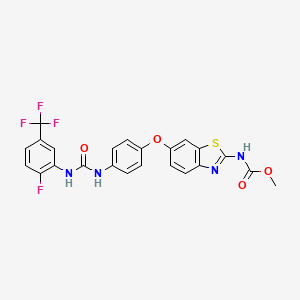

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H16F4N4O4S |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]-1,3-benzothiazol-2-yl]carbamate |

InChI |

InChI=1S/C23H16F4N4O4S/c1-34-22(33)31-21-30-17-9-7-15(11-19(17)36-21)35-14-5-3-13(4-6-14)28-20(32)29-18-10-12(23(25,26)27)2-8-16(18)24/h2-11H,1H3,(H2,28,29,32)(H,30,31,33) |

InChI Key |

CLOKCIDZTVIDMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)NC1=NC2=C(S1)C=C(C=C2)OC3=CC=C(C=C3)NC(=O)NC4=C(C=CC(=C4)C(F)(F)F)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Benzothiazole Urea Compounds

General Synthetic Strategies for Benzothiazole-Urea Core Structures

The foundational approaches to constructing the benzothiazole-urea scaffold involve established organic reactions that are both versatile and efficient. These methods allow for the creation of a diverse library of compounds for further investigation.

Condensation Reactions with 2-Aminothiophenols and Related Precursors

A primary and widely utilized method for the synthesis of the benzothiazole (B30560) core is the condensation reaction of 2-aminothiophenol with various carbonyl-containing compounds. ekb.eg This approach is foundational in building the heterocyclic system. The reaction typically involves the nucleophilic attack of the thiol group on the carbonyl carbon, followed by an intramolecular cyclization and dehydration to form the benzothiazole ring. ekb.eg A range of reactants can be condensed with 2-aminothiophenol, including aldehydes, ketones, carboxylic acids, and their derivatives, leading to a variety of 2-substituted benzothiazoles. mdpi.comnih.gov For instance, the reaction of 2-aminothiophenol with aromatic aldehydes can be catalyzed by urea (B33335) nitrate under solvent-free conditions, offering an environmentally friendly route to 2-arylbenzothiazoles. mdpi.com Similarly, the condensation with benzoyl chlorides provides another efficient pathway to this class of compounds. ekb.eg Once the 2-aminobenzothiazole (B30445) core is formed, the urea functionality can be introduced in a subsequent step.

| Reactant for Condensation with 2-Aminothiophenol | Resulting Benzothiazole Derivative | Reference |

| Aldehydes | 2-Substituted Benzothiazoles | mdpi.com |

| Ketones | 2,2-Disubstituted-2,3-dihydrobenzothiazoles | ekb.eg |

| Carboxylic Acids | 2-Substituted Benzothiazoles | nih.gov |

| Acyl Halides | 2-Substituted Benzothiazoles | mdpi.com |

| Esters | 2-Substituted Benzothiazoles | ekb.eg |

Utilization of Isocyanates and Related Building Blocks

The introduction of the urea moiety onto a pre-formed 2-aminobenzothiazole scaffold is frequently accomplished through the use of isocyanates. This reaction is a direct and efficient method for forming the N,N'-disubstituted urea linkage. The lone pair of electrons on the amino group of the 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. ppublishing.org This addition reaction typically proceeds under mild conditions and often results in high yields of the desired benzothiazole-urea product. nih.gov For example, substituted 2-aminobenzothiazoles can be treated with various alkyl or aryl isocyanates to furnish the corresponding N-(benzothiazol-2-yl)-N'-(alkyl/aryl)ureas. ppublishing.orgnih.gov The versatility of this method lies in the wide commercial availability of a diverse range of isocyanates, allowing for the synthesis of a large library of benzothiazole-urea derivatives with different substituents on the urea nitrogen.

An example is the synthesis of N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea, which is achieved by reacting 6-nitro-2-aminobenzothiazole with ethylisocyanate. mdpi.com This reaction serves as a key step in the multi-step synthesis of more complex benzothiazole-urea analogues. mdpi.com Similarly, N-(5-Benzyloxy, 7-Bromo-BT-2-yl)-N′-(ethyl)urea can be obtained in good yield from the reaction of 5-benzyloxy-7-bromo-2-aminobenzothiazole with ethylisocyanate. mdpi.com

Carbonyldiimidazole (CDI)-Mediated Coupling Reactions

Carbonyldiimidazole (CDI) serves as a valuable reagent for the synthesis of ureas, including benzothiazole-urea derivatives. wikipedia.orgcommonorganicchemistry.com CDI is a solid, non-hygroscopic compound that acts as a phosgene equivalent, but is much safer to handle. wikipedia.org The reaction mechanism involves the initial activation of an amine with CDI to form an imidazolyl carbamate intermediate. This intermediate is then susceptible to nucleophilic attack by a second amine, leading to the formation of the urea linkage and the release of imidazole.

Advanced Synthetic Pathways for "Benzthiazole-urea, 40" and Specific Analogues

The synthesis of more complex and specific benzothiazole-urea compounds, such as "this compound," often requires more sophisticated synthetic strategies. These can include multi-step sequences to build the molecule in a controlled manner or one-pot reactions that increase efficiency by combining several steps.

Multi-Step Synthetic Sequences (e.g., Amidation Coupling)

The construction of "this compound" and its analogues can be achieved through carefully designed multi-step synthetic sequences. These routes allow for the precise installation of various functional groups and the controlled formation of the final molecular architecture. An example of such a sequence involves the initial formation of a benzothiazole-urea core, followed by further modifications through reactions like amidation coupling.

A relevant example is the synthesis of a series of N-(6-substituted-BT-2-yl)-N′-(ethyl)ureas. mdpi.com The synthesis begins with the reaction of 6-nitro-2-aminobenzothiazole with ethyl isocyanate to form N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea. The nitro group is then reduced to an amino group, yielding N-(6-amino-BT-2-yl)-N′-(ethyl)urea. mdpi.com This amino group can then be acylated with various carboxylic acid derivatives in an amidation coupling step to introduce a wide range of substituents at the 6-position of the benzothiazole ring. mdpi.com For instance, coupling with 2-(2-aminothiazol-4-yl)acetic acid derivatives leads to the formation of more complex carbonyl derivatives. mdpi.com This multi-step approach provides a high degree of control over the final structure of the molecule.

| Step | Reactants | Product |

| 1 | 6-nitro-2-aminobenzothiazole, ethylisocyanate | N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea |

| 2 | N-(6-nitro-BT-2-yl)-N′-(Ethyl)urea | N-(6-amino-BT-2-yl)-N′-(ethyl)urea |

| 3 | N-(6-amino-BT-2-yl)-N′-(ethyl)urea, 2-(2-aminothiazol-4-yl)acetic acid derivative | N-(6-(2-(2-aminothiazol-4-yl)acetamido)benzothiazol-2-yl)-N'-(ethyl)urea |

One-Pot Multicomponent Reaction Approaches

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like benzothiazole-urea derivatives from simple starting materials in a single reaction vessel. mdpi.com This strategy avoids the need for isolation and purification of intermediates, thereby saving time, reagents, and solvents.

While a specific one-pot synthesis for "this compound" is not detailed in the provided information, the general principles of MCRs can be applied to the synthesis of related structures. For instance, a one-pot reaction could potentially involve the in-situ formation of a 2-aminobenzothiazole from a 2-aminothiophenol and an aldehyde, followed by the introduction of an isocyanate to form the urea linkage, all within the same reaction flask. The development of such a one-pot MCR for the synthesis of "this compound" would represent a significant advancement in the efficiency of its production.

Catalytic Methodologies in Benzothiazole-Urea Synthesis (e.g., Ionic Liquids, Microwave Irradiation)

The synthesis of benzothiazole-urea compounds has been significantly advanced through the adoption of catalytic methodologies that offer improved efficiency, shorter reaction times, and often align with the principles of green chemistry. Among these, the use of ionic liquids and microwave irradiation has proven particularly effective.

Ionic Liquids (ILs): Ionic liquids have been utilized as catalysts and reaction media in the synthesis of benzothiazole derivatives. For instance, Brønsted acidic ionic liquids have been shown to effectively catalyze the condensation of o-aminothiophenols with substituted aldehydes to form the benzothiazole core under solvent-free conditions at room temperature researchgate.net. The synthesis of α-aminophosphonates incorporating a benzothiazole moiety has been achieved through a Mannich-type addition in ionic liquid media, which facilitates high yields and short reaction times researchgate.net. The unique properties of ILs, such as their low vapor pressure, thermal stability, and tunable acidity, make them attractive alternatives to conventional volatile organic solvents acs.org.

Microwave Irradiation (MWI): Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of benzothiazole-urea derivatives. This technique significantly reduces reaction times compared to conventional heating methods. For example, the synthesis of differentially substituted-(phenyl)-methyl-phosphonate-thiourea-benzothiazoles was accomplished in just 30 minutes under microwave irradiation at 120 W, resulting in good to excellent yields nih.gov. Similarly, the generation of an N-(6-tetrazolyl-benzothiazol-2-yl)-N′-(p-methoxy-benzyl)urea was achieved in a 91% yield using microwave irradiation mdpi.com.

The application of MWI is not limited to derivatization but is also used for the fundamental synthesis of the benzothiazole ring. One-pot cyclocondensation of 2-aminothiophenols with aldehydes is efficiently promoted by microwave heating, leading to good to excellent yields of the benzothiazole library ias.ac.in. Studies have shown that MWI can reduce reaction times by a factor of 25 while increasing product yields by 12 to 20% compared to conventional methods scielo.br. The use of green solvents like glycerol in combination with microwave assistance further enhances the environmental friendliness of the synthesis semanticscholar.org. Catalytic systems, such as SiO2-LaCl3·7H2O, under microwave irradiation have been used for the solvent-free synthesis of α-aminophosphonates containing benzothiazole, achieving yields of up to 97% in just 5 minutes rsc.org.

| Methodology | Key Features | Example Application | Reference |

| Ionic Liquids | Solvent-free conditions, Room temperature, High yields | Synthesis of benzothiazole core via condensation | researchgate.net |

| Microwave Irradiation | Rapid reaction times, Increased yields, Green chemistry | Synthesis of phosphonate-TBTs, Cyclocondensation reactions | nih.govias.ac.inscielo.br |

Targeted Derivatization and Functionalization of Benzothiazole and Urea Moieties

The pharmacological potential of benzothiazole-urea scaffolds can be fine-tuned through targeted derivatization of both the benzothiazole ring and the urea linker.

Modifications on the benzothiazole ring are crucial for modulating the physicochemical and biological properties of the compounds. Various substituents have been introduced, primarily at the 4, 6, and 7-positions. Common synthetic strategies involve starting with a pre-substituted 2-aminobenzothiazole (2-ABT).

For instance, N-(6-Bromo-BT-2-yl)-N′-(alkyl)ureas have been synthesized from 6-bromo-2-ABT mdpi.com. The bromo-substituent serves as a handle for further functionalization, such as in palladium-catalyzed cross-coupling reactions mdpi.com. Similarly, a 6-nitro group can be introduced and subsequently reduced to a 6-amino group, which can then be acylated or coupled with other moieties to create a diverse library of derivatives mdpi.com. Other examples include the use of 6-cyano and 6-fluoro-7-chloro substituted 2-aminobenzothiazoles as starting materials for complex urea derivatives mdpi.com.

| Position | Substituent | Synthetic Utility | Reference |

| 6 | -Br | Handle for Pd-catalyzed cross-coupling | mdpi.com |

| 6 | -NO₂ | Can be reduced to -NH₂ for further functionalization | mdpi.com |

| 6 | -CN | Used to generate tetrazolyl derivatives via MWI | mdpi.com |

| 4/6 | -CH₃, -Cl | Starting materials for (thio)urea derivatives | nih.govmdpi.com |

| 6, 7 | -F, -Cl | Used in the synthesis of potential anthelmintic agents | mdpi.com |

The urea linker (-NH-CO-NH-) and its terminal substituents are key sites for structural variation. A common modification is the replacement of the oxygen atom with sulfur to yield the corresponding thiourea (B124793) derivatives, which often exhibit distinct biological activities mdpi.com. This is typically achieved by reacting the parent 2-aminobenzothiazole with an isothiocyanate instead of an isocyanate nih.govmdpi.com.

The terminal nitrogen of the urea can be functionalized with a wide range of alkyl and aryl groups. This is generally accomplished by reacting the 2-aminobenzothiazole with a desired alkyl- or aryl-isocyanate nih.gov. For example, N-(6-Bromo-BT-2-yl)-N′-(alkyl)ureas were prepared by reacting 6-bromo-2-ABT with CDI (1,1'-Carbonyldiimidazole) and various alkylamines mdpi.com. The urea moiety can also be part of a larger heterocyclic system. For instance, N-(benzothiazol-2-yl)-N′-(phenyl)thioureas have been cyclized with malonic acid to synthesize 1-(benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acids mdpi.com.

The incorporation of a phosphonate (B1237965) group into the benzothiazole-urea scaffold is a strategy to develop novel therapeutic agents, partly because the phosphinic acid moiety can act as a mimic for carboxylic acids researchgate.net. The synthesis of these derivatives often involves multi-component reactions.

One established method is the Kabachnik-Fields reaction, which involves the condensation of an amine, a carbonyl compound, and a phosphite researchgate.net. For example, benzothiazole aminophosphonate derivatives have been synthesized via a three-component reaction of 6-methoxybenzo[d]thiazol-2-amines, various aldehydes, and dimethyl- or diethyl-phosphate, catalyzed by Mg(ClO₄)₂ researchgate.net.

Another approach involves the reaction of substituted 2-aminobenzothiazoles with O,O'-di-alkyl-isothiocyanato-(phenyl)methyl-phosphonates. This reaction proceeds efficiently under microwave irradiation in dry acetonitrile to yield a series of (phenyl)-methyl-phosphonate-thiourea-benzothiazoles nih.gov. A general synthetic scheme involves reacting various aromatic or heterocyclic aldehydes with substituted benzothiazole amines and a dialkyl phosphite under reflux nih.gov.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Condition | Product | Reference |

| Substituted benzothiazole amine (1) | Aromatic/heterocyclic aldehyde (2) | Dimethyl/diethyl phosphite (3) | Mg(ClO₄)₂, Reflux | Benzothiazole phosphonate derivative | nih.gov |

| Substituted 2-ABT | O,O'-di-alkyl-isothiocyanato-(phenyl)methyl-phosphonate | - | Microwave Irradiation, 90°C | (Phenyl)-methyl-phosphonate-TBT | nih.gov |

Design and Synthesis of Hybrid Molecules Incorporating Benzothiazole-Urea Scaffolds

Hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced or synergistic biological activity.

The combination of quinoline, urea, and benzothiazole moieties has led to the development of potent hybrid molecules. A series of 25 new benzothiazole-urea-quinoline hybrid compounds were synthesized through a three-step protocol nih.govnih.gov. The key final step involved an amidation coupling reaction to link the quinoline and benzothiazole fragments via the urea moiety nih.govnih.gov.

The general synthetic pathway is outlined below:

Step 1: Synthesis of an appropriate quinoline precursor.

Step 2: Synthesis of a substituted 2-aminobenzothiazole.

Step 3: Coupling of the two heterocyclic systems through a urea linker.

These hybrid compounds have demonstrated promising biological activities. In one study, they were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis. The results showed that the hybridization of the scaffolds led to a synergistic effect, with the resulting hybrids showing vastly improved activity compared to the individual components nih.govnih.gov. Of the 25 compounds tested, 17 exhibited significant anti-TB activity, with one compound, 6u , displaying sub-micromolar activity nih.gov.

| Compound ID | Structure | Biological Activity (Anti-TB) | Reference |

| 6u | Quinoline-Urea-Benzothiazole Hybrid | Most active, sub-micromolar activity (0.968 µM) | nih.gov |

| 17 Compounds | Quinoline-Urea-Benzothiazole Hybrids | Promising anti-TB activities (<62.5 µM) | nih.govnih.gov |

Thiazole/Triazole-Benzothiazole-Urea Hybrids

The molecular hybridization of a benzothiazole-urea scaffold with thiazole and triazole moieties has emerged as a promising strategy for the development of novel compounds. The synthesis of these hybrids is often achieved through a highly efficient and regioselective reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry" wikipedia.orgnih.govorganic-chemistry.org. This reaction facilitates the formation of a stable 1,2,3-triazole ring that serves as a linker between the benzothiazole-urea and thiazole/benzothiazole components nih.gov.

The general synthetic approach involves a multi-step process. Initially, precursor molecules containing the necessary azide and alkyne functional groups are prepared. For instance, a key intermediate, an alkyne-bearing urea-thiazole/benzothiazole, is synthesized. Concurrently, an azide-functionalized benzothiazole derivative is prepared. The pivotal step is the Cu(I)-catalyzed reaction between these two precursors, which yields the final hybrid molecule. The copper(I) catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, and a reducing agent like sodium ascorbate wikipedia.org. The reaction proceeds under mild conditions and provides the 1,4-disubstituted triazole regioisomer exclusively, highlighting the efficiency and selectivity of this method nih.gov.

Researchers have successfully synthesized a series of these hybrid compounds, which were subsequently characterized using various spectral techniques including FTIR, NMR, and HRMS to confirm their chemical structures nih.gov.

Table 1: Synthesis of Thiazole/Triazole-Benzothiazole-Urea Hybrids via Click Chemistry

| Compound ID | Alkyne Precursor | Azide Precursor | Catalyst System | Yield (%) | Reference |

| 4a | Urea-thiazole with terminal alkyne | 2-Azidobenzothiazole | Cu(I) | Not Specified | nih.gov |

| 4b | Urea-thiazole with terminal alkyne | Substituted 2-azidobenzothiazole | Cu(I) | Not Specified | nih.gov |

| 4h | Urea-benzothiazole with terminal alkyne | 2-Azidothiazole | Cu(I) | Not Specified | nih.gov |

| 4j | Urea-benzothiazole with terminal alkyne | Substituted 2-azidothiazole | Cu(I) | Not Specified | nih.gov |

Note: Specific yield percentages for individual compounds were not detailed in the referenced abstract.

Detailed research findings have shown that these hybrid molecules exhibit notable biological potential. For instance, antimicrobial screening of a series of synthesized urea-thiazole/benzothiazole hybrids with a triazole linker was conducted against various bacterial and fungal strains nih.gov. All the synthesized hybrid compounds displayed better antifungal activity against Candida albicans and Rhizopus oryzae than the standard drug fluconazole nih.gov. Specifically, compounds 4h and 4j were identified as the most potent antifungal agents against R. oryzae and C. albicans, respectively nih.gov.

Green Chemistry Principles in Benzothiazole-Urea Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of benzothiazole-urea and related benzothiazole derivatives to minimize environmental impact and enhance safety and efficiency. These approaches focus on the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions.

One of the key strategies is the use of sustainable solvents. Water and glycerol have been successfully employed as green solvents for the synthesis of benzothiazole derivatives, offering a non-toxic and readily available alternative to conventional volatile organic solvents. For example, an efficient method for the one-step synthesis of benzothiazole-2-thiols has been developed using water as the solvent researchgate.net.

Solvent-free reaction conditions represent another significant advancement in the green synthesis of these compounds. The reaction of 2-aminothiophenol with aromatic benzoyl chlorides to produce benzothiazole derivatives has been achieved in good to excellent yields at room temperature without the use of any solvent. This method is characterized by short reaction times, often completing within minutes.

The development and application of efficient and reusable catalysts are also central to green synthetic methodologies. Inexpensive and environmentally benign catalysts, such as copper sulfate, have been utilized for the synthesis of benzothiazole-2-thiol derivatives in aqueous media researchgate.net. Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. For instance, SnP2O7 has been used as a reusable catalyst for the condensation of 2-aminothiophenol with aromatic aldehydes, achieving high yields in very short reaction times mdpi.com. The catalyst was reported to be reusable for at least five cycles without a significant loss of activity mdpi.com.

One-pot synthesis, where multiple reaction steps are carried out in a single reaction vessel, is another green chemistry approach that improves efficiency and reduces waste. Several one-pot methods for the synthesis of benzothiazole derivatives have been reported, often under mild and environmentally friendly conditions.

Table 2: Application of Green Chemistry Principles in Benzothiazole Synthesis

| Green Chemistry Principle | Reaction | Catalyst/Conditions | Yield (%) | Reaction Time | Reference |

| Green Solvent | Synthesis of benzothiazole-2-thiols | Copper Sulfate in Water/Glycerol | High | Short | researchgate.net |

| Solvent-Free | 2-Aminothiophenol + Aromatic Benzoyl Chlorides | Room Temperature | Good to Excellent | ~3 min | nih.gov |

| Reusable Catalyst | 2-Aminothiophenol + Aromatic Aldehydes | SnP2O7 | 87-95 | 8-35 min | mdpi.com |

| One-Pot Synthesis | 2-Aminothiophenol + Aromatic Aldehydes | Ammonium Chloride in Ethanol | Good to Excellent | Not Specified | nih.gov |

These green chemistry approaches not only offer environmental benefits but also often lead to improved reaction efficiency, higher yields, and simplified purification processes, making the synthesis of benzothiazole-urea compounds more sustainable and economically viable.

Structural Elucidation and Advanced Characterization Techniques for Benzothiazole Urea Systems

Spectroscopic Characterization Methodologies

Spectroscopic methods are indispensable tools for the initial identification and detailed structural analysis of newly synthesized benzothiazole-urea derivatives. These techniques probe the electronic and vibrational states of molecules, offering a wealth of information about their constituent atoms and bonding arrangements. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of organic molecules. In the study of benzothiazole-urea derivatives, ¹H and ¹³C NMR spectra provide characteristic signals that confirm the presence of the benzothiazole (B30560) nucleus and the urea (B33335) linkage. tandfonline.comresearchgate.net

¹H NMR Spectroscopy: The proton NMR spectra of benzothiazole-ureas typically show signals for the aromatic protons of the benzothiazole ring in their expected regions. tandfonline.com The protons of the urea moiety (NH) often appear as broad, exchangeable singlets. For instance, in a series of 1-(6-substituted benzothiazol-2-yl)-3-(4H-1,2,4-triazol-3-yl)ureas, the aromatic protons were observed as a multiplet in the range of δ 7.55-8.23 ppm, while the NH protons appeared as singlets at δ 6.0, 5.2, and 4.3 ppm. derpharmachemica.com In another study of 1-(substituted-phenyl)-3-(6-substituted-benzothiazol-2-yl)ureas, the NH protons of the urea linker were observed at approximately δ 9.82 and δ 9.34 ppm. mdpi.com

¹³C NMR Spectroscopy: The ¹³C NMR spectra are equally informative, showing distinct signals for the carbon atoms in the benzothiazole ring system and the carbonyl carbon of the urea group. tandfonline.com For example, the carbonyl carbon of the urea typically resonates around 152-160 ppm. mdpi.com The carbon atoms of the benzothiazole ring can be identified based on their characteristic chemical shifts, with C2 (the carbon attached to the urea nitrogen) appearing at a downfield position. researchgate.net

¹⁹F NMR Spectroscopy: For fluorinated benzothiazole-urea analogues, ¹⁹F NMR spectroscopy is a crucial tool. It provides direct evidence for the incorporation of fluorine atoms into the molecular structure and can offer insights into the electronic environment of the fluorine substituents. mdpi.com For example, in a series of fluorinated benzothiazolyl ureas, the fluorine signals were observed in the ¹⁹F NMR spectra, confirming their presence. mdpi.com

| Nucleus | Typical Chemical Shift Range (ppm) | Notes |

| ¹H | 7.0 - 8.5 | Aromatic protons of the benzothiazole ring. |

| ¹H | 4.3 - 11.0 | NH protons of the urea linkage (often broad and exchangeable). derpharmachemica.commdpi.com |

| ¹³C | 152 - 160 | Carbonyl carbon of the urea group. mdpi.com |

| ¹³C | 110 - 160 | Carbon atoms of the benzothiazole ring system. |

| ¹⁹F | Varies | Dependent on the specific fluorine substitution pattern. mdpi.com |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For benzothiazole-urea compounds, IR spectra typically display characteristic absorption bands for the N-H and C=O stretching vibrations of the urea moiety, as well as vibrations associated with the benzothiazole ring system. tandfonline.comcdnsciencepub.com

The N-H stretching vibrations of the urea group usually appear as one or more bands in the region of 3200-3450 cm⁻¹. tandfonline.comderpharmachemica.com The carbonyl (C=O) stretching vibration of the urea is a strong, characteristic band typically observed between 1600 and 1710 cm⁻¹. derpharmachemica.comtandfonline.com The C=N stretching of the benzothiazole ring is often seen in the 1600-1635 cm⁻¹ region. tandfonline.com The presence of these key absorption bands provides strong evidence for the formation of the benzothiazole-urea structure. researchgate.net

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| Urea N-H | Stretching | 3200 - 3450 tandfonline.comderpharmachemica.com |

| Urea C=O | Stretching | 1600 - 1710 derpharmachemica.comtandfonline.com |

| Benzothiazole C=N | Stretching | 1600 - 1635 tandfonline.com |

| Aromatic C-H | Stretching | ~3085 derpharmachemica.com |

| Aromatic C=C | Stretching | ~1475 derpharmachemica.com |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight and elemental composition of a compound. nih.govgsconlinepress.com By providing a highly accurate mass measurement, HRMS allows for the unambiguous determination of the molecular formula of a benzothiazole-urea derivative, distinguishing it from other compounds with the same nominal mass. This is crucial for confirming the identity of newly synthesized compounds. mdpi.commdpi.com For example, in the characterization of a series of benzothiazolyl ureas, ESI-HRMS was used to confirm the calculated molecular formulas, with the measured m/z values for the [M+H]⁺ ions closely matching the theoretical values. mdpi.com

X-ray Crystallography of "Benzthiazole-urea, 40" and Analogous Structures

Investigation of Urea-Anion Dimer Formation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The crystal packing of benzothiazole-urea compounds is governed by a variety of non-covalent intermolecular interactions, which are crucial for the formation of supramolecular assemblies. rsc.org Hydrogen bonding is a particularly important interaction in these systems, with the N-H groups of the urea moiety acting as hydrogen bond donors and the carbonyl oxygen acting as a hydrogen bond acceptor. mdpi.com

Studies have shown that urea-anion dimer formation is a common motif in the solid-state structures of related compounds. rsc.org In these dimers, two urea moieties are linked through hydrogen bonds to a single anion. rsc.org The geometry of these dimers can vary depending on the specific structure of the benzothiazole-urea and the nature of the anion. rsc.org

Computational Chemistry and Theoretical Modeling of Benzothiazole Urea Systems

Quantum Chemical Calculations (Density Functional Theory - DFT) for Benzothiazole-Urea Derivatives

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and properties of benzothiazole-urea derivatives. These calculations provide a detailed understanding of the molecule's behavior at the quantum level.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties. Geometry optimization calculations are performed to find the most stable conformation of a molecule, which corresponds to the minimum energy structure on the potential energy surface. For benzothiazole-urea derivatives, the planarity between the benzothiazole (B30560) ring and the urea (B33335) linker is a key feature. Studies have shown that while some derivatives maintain a high degree of planarity, the introduction of different substituents can lead to significant deviations. For instance, in some 2-(2'-aminophenyl)benzothiazole derivatives, the angle between the rings can be as low as 3.0°, while in others with different substitutions at the amino group, this angle can increase to up to 20°. mdpi.com The conformational landscape, which maps the energy of the molecule as a function of its geometry, is crucial for understanding the flexibility and potential binding modes of these compounds.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in the chemical reactivity and electronic properties of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A smaller energy gap implies higher reactivity. sciencepub.netacs.org

In the study of benzothiazole derivatives, HOMO-LUMO analysis has been used to correlate electronic properties with biological activity. For example, in a series of benzimidazole–thiadiazole hybrids, a lower HOMO-LUMO gap (ΔE = 3.432 eV) for one compound was associated with higher chemical reactivity and antibacterial activity. acs.org Similarly, for benzothiazole derivatives studied as corrosion inhibitors, a smaller LUMO-HOMO gap was correlated with better inhibition efficiency. sciencepub.net The energy gap can be influenced by the nature and position of substituents on the benzothiazole-urea scaffold.

Table 1: Frontier Molecular Orbital Energies and Energy Gap of a Benzimidazole-Thiadiazole Hybrid

| Parameter | Energy (eV) |

| EHOMO | - |

| ELUMO | - |

| Energy Gap (ΔE) | 3.432 acs.org |

Note: Specific HOMO and LUMO energy values for a range of benzothiazole-urea derivatives are not consistently reported in a comparable format across the literature.

Molecular Electrostatic Potential (MESP) diagrams are valuable for understanding the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. The MESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. In benzothiazole-urea derivatives, the nitrogen and oxygen atoms of the urea moiety and the nitrogen and sulfur atoms of the benzothiazole ring are expected to be regions of high electron density. These maps are instrumental in understanding intermolecular interactions, such as hydrogen bonding, which are crucial for protein-ligand binding.

Quantum chemical calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies. These theoretical predictions are highly valuable for the characterization and structural elucidation of newly synthesized compounds. By comparing the theoretically calculated spectra with experimental data, the proposed structure of a molecule can be confirmed. For instance, the characteristic IR peaks for the N-H and C=O stretching vibrations in the urea linkage, as well as the aromatic C-H and C=C vibrations of the benzothiazole ring, can be calculated and compared with experimental FT-IR spectra. derpharmachemica.comnih.gov Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated to aid in the assignment of experimental NMR signals. nih.gov

Molecular Docking Studies for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a target protein. This method is extensively used in drug discovery to understand the binding mode of potential drug candidates and to predict their binding affinity. For benzothiazole-urea derivatives, molecular docking studies have been performed against a variety of protein targets to rationalize their biological activities.

For example, a series of benzothiazole urea derivatives were docked against the γ-amino butyric acid amino transferase (GABA-AT) enzyme, a target for anticonvulsant activity. The docking scores for these compounds ranged from -7.5 to -8.4 kcal/mol, indicating good binding affinity. derpharmachemica.comderpharmachemica.com The interactions with key amino acid residues in the active site, such as GLY136, SER137, and LYS329, were identified. derpharmachemica.com In another study, benzothiazolyl urea derivatives were docked into the active site of the adenosine (B11128) A2A receptor, a target for anti-Parkinsonian agents. researchgate.net Similarly, docking studies of benzothiazole-urea derivatives with the G-quadruplex of human telomere DNA have been used to understand their cytotoxic activity against cancer cells. tandfonline.com

Table 2: Molecular Docking Results for Selected Benzothiazole-Urea Derivatives

| Derivative Class | Protein Target | Docking Score (kcal/mol) | Interacting Residues | Reference |

| Benzothiazole-urea-triazole hybrids | GABA-AT (1OHV) | -7.5 to -8.4 | GLY136, SER137, GLN301, LYS329, ASN352, THR353 | derpharmachemica.com |

| 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea | Adenosine A2A Receptor (3EML) | - | Not specified in abstract | researchgate.net |

| N1-(benzothiazol-2-yl)-N3-morpholinourea | G-quadruplex of human telomere DNA | - | Not specified in abstract | tandfonline.com |

| Benzimidazole-thiadiazole hybrids | Candida species' 14-α demethylase (CYP51) | up to -10.928 | Met508 | acs.org |

These docking studies provide a structural basis for the observed biological activities and guide the further optimization of these compounds to enhance their potency and selectivity. The insights gained from these computational models are invaluable for the rational design of novel benzothiazole-urea based therapeutic agents.

Prediction of Binding Affinities and Molecular Interaction Modes for "Benzthiazole-urea, 40" with Target Proteins

Computational studies, particularly molecular docking, are instrumental in predicting how benzothiazole-urea compounds, including analogues of "this compound," bind to target proteins. These methods estimate the binding affinity, often expressed as a docking score or binding energy (ΔG), and elucidate the specific molecular interactions that stabilize the protein-ligand complex.

For instance, in studies targeting γ-amino butyric acid amino transferase (GABA-AT), a series of benzothiazole-urea derivatives exhibited docking scores ranging from -7.5 to -8.4 kcal/mol. derpharmachemica.comderpharmachemica.com A specific chloro-substituted derivative achieved the highest affinity in this series. derpharmachemica.com Similarly, docking studies of benzothiazole derivatives against the amyloid binding alcohol dehydrogenase (ABAD) active site, a target relevant to Alzheimer's disease, have shown that potent inhibitors achieve favorable docking scores, which are dominated by hydrogen bonding and hydrophobic interactions. nih.gov In another study, benzothiazole-urea derivatives targeting the G-quadruplex of human telomere DNA were modeled, revealing that a high-activity compound could bind in a manner similar to known inhibitors, forming crucial hydrogen bonds. tandfonline.comtandfonline.com

The binding affinity of these compounds is often influenced by the specific substitutions on both the benzothiazole and phenyl-urea moieties. For example, in the context of ABAD inhibition, small electron-withdrawing groups, particularly fluorine, on the benzothiazole ring and a hydroxyl group on the phenyl ring are predicted to enhance potency. nih.gov The urea linker itself is critical, acting as both a hydrogen bond donor and acceptor, which contributes to its ability to interact with various protein targets. researchgate.netmdpi.com Molecular docking of benzothiazole-urea analogues with DNA gyrase B (GyrB) has also been successful, with some compounds showing inhibitory activity in the low nanomolar range. nih.gov These computational predictions are vital for prioritizing compounds for synthesis and experimental testing.

Table 1: Predicted Binding Affinities of Benzothiazole-Urea Analogues with Various Protein Targets

| Compound/Series | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interaction Types |

| Benzothiazole-urea derivatives | γ-amino butyric acid amino transferase (GABA-AT) | -7.5 to -8.4 derpharmachemica.comderpharmachemica.com | Hydrogen bonding, Hydrophobic interactions |

| Chloro-substituted derivative (8c) | γ-amino butyric acid amino transferase (GABA-AT) | -8.4 derpharmachemica.comderpharmachemica.com | Interaction with specific amino acid residues derpharmachemica.com |

| Benzothiazole phosphonate (B1237965) analogues | Amyloid binding alcohol dehydrogenase (ABAD) | Good docking scores nih.gov | Hydrogen bonding, Phosphonate salt-bridge, Hydrophobic interactions nih.gov |

| N1-(benzothiazol-2-yl)-N3-morpholinourea (3) | G-quadruplex of human telomere DNA | Favorable binding pose tandfonline.comtandfonline.com | Hydrogen bonding with thiamine (B1217682) base tandfonline.com |

| Benzothiazole-urea derivative (5f) | α-amylase / α-glucosidase | -5.501 / -6.414 researchgate.net | Snug fit in the active site researchgate.net |

Identification of Crucial Amino Acid Residues in Binding Pockets

A key outcome of molecular docking studies is the identification of specific amino acid residues within the protein's binding pocket that are critical for ligand recognition and binding. These interactions are fundamental to the stability and specificity of the protein-ligand complex.

For example, in the docking of a chloro-substituted benzothiazole-urea derivative with GABA-AT, the compound was found to interact with a host of residues including ARG192, LYS203, GLU270, TYR348, ILE426, GLY438, and ARG445. derpharmachemica.com This extensive network of interactions explains its high binding affinity. derpharmachemica.com In another example, studies on inhibitors for DNA gyrase B (GyrB) revealed that the carbonyl group of a benzothiazole derivative forms a direct hydrogen bond with Arg136. nih.gov

Similarly, computational modeling of benzothiazole derivatives with urease, a target for Helicobacter pylori, showed that hydrophobic contacts with His593 and carbon-hydrogen bonding with Asp633 are important for stabilizing the complex. scielo.br The pyridine (B92270) nitrogen atom of the ligand was also shown to be crucial for coordinating with the nickel ions in the urease active site. scielo.br For inhibitors targeting the human telomere DNA G-quadruplex, a hydrogen bond interaction between the ligand's carbonyl group and a thiamine base (THY1006) was identified as a key stabilizing feature. tandfonline.com

These findings highlight how the benzothiazole-urea scaffold can be oriented within different binding pockets to maximize favorable interactions. The urea moiety frequently participates in hydrogen bonding, while the aromatic rings engage in hydrophobic and π-stacking interactions with nonpolar residues. mdpi.com Understanding these crucial residue interactions is vital for structure-based drug design, allowing for the rational modification of ligands to enhance potency and selectivity. mdpi.com

Table 2: Key Amino Acid Residues Involved in Binding Benzothiazole-Urea Analogues

| Target Protein | Compound/Analogue | Interacting Amino Acid Residues | Reference(s) |

| γ-amino butyric acid amino transferase (GABA-AT) | Chloro-substituted derivative (8c) | ARG192, LYS203, GLU270, TYR348, ILE426, GLY438, ARG445 | derpharmachemica.com |

| DNA gyrase B (GyrB) | Oxalyl-bearing benzothiazole | Arg136 | nih.gov |

| Urease | 2-(Pyridin-4-yl)benzothiazole | His593 (hydrophobic contact), Asp633 (C-H bond) | scielo.br |

| G-quadruplex of human telomere DNA | N1-(benzothiazol-2-yl)-N3-morpholinourea (3) | Thiamine 1006 | tandfonline.com |

| Amyloid binding alcohol dehydrogenase (ABAD) | Benzothiazole phosphonate analogues | Not explicitly named, but hydrogen bonding and salt-bridge forming residues are key. | nih.gov |

Characterization of Binding Site Geometries and Energetics

The geometry of the binding site and the energetics of the interaction are critical factors that determine the affinity and stability of a ligand-protein complex. Computational methods allow for a detailed characterization of these properties for benzothiazole-urea systems. The binding process is governed by a combination of forces, including hydrogen bonds, van der Waals interactions, electrostatic forces, and hydrophobic effects. frontiersin.org

For instance, the binding of benzothiazole inhibitors to urease involves the ligand fitting into a specific pocket where the pyridine ring orients itself to allow the nitrogen's free electron pair to coordinate with nickel ions in the active site. scielo.br The thermodynamics of this interaction, studied through fluorescence quenching at different temperatures, indicated a static quenching mechanism, confirming the formation of a stable ground-state complex. scielo.br The negative Gibbs free energy (ΔG) values calculated from these experiments further supported a spontaneous binding process, driven primarily by hydrophobic forces for one analogue and by van der Waals interactions and hydrogen bonds for another. scielo.br

Table 3: Energetic Contributions to Binding of Benzothiazole Analogues

| Compound/Analogue | Target Protein | Primary Driving Forces for Binding | Key Energetic Components | Reference(s) |

| 2-(Pyridin-4-yl)benzothiazole (BTA) | Urease | Hydrophobic interactions | Favorable ΔG, ΔH, and ΔS | scielo.br |

| 2-(Pyridin-4-yl)benzimidazole (BIA) | Urease | Van der Waals interactions, Hydrogen bonds | Favorable ΔG, ΔH, and ΔS | scielo.br |

| 6-hydroxybenzothiazole-2-carboxamide derivative | Monoamine oxidase B (MAO-B) | Van der Waals and electrostatic interactions | Van der Waals Energy, Electrostatic Energy, Polar Solvation Energy | frontiersin.org |

Molecular Dynamics (MD) Simulations of Benzothiazole-Urea Complexes

Analysis of Conformational Dynamics and Stability in Solvent Environments

Molecular dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules and their complexes. When applied to benzothiazole-urea compounds in a solvent environment (typically water), MD simulations can reveal their conformational preferences and dynamic stability. The urea functionality itself has a degree of conformational restriction due to resonance, but the bonds to the flanking benzothiazole and phenyl rings allow for rotational freedom. nih.gov

Investigation of Protein-Ligand Complex Stability and Dynamics

MD simulations are essential for assessing the stability of a protein-ligand complex predicted by docking. While docking provides a static snapshot, MD simulations reveal how the complex behaves over time, providing a more realistic view of the binding. These simulations can confirm whether a docked pose is stable or if the ligand dissociates or shifts to a different binding mode. acs.org

For benzothiazole-based inhibitors, MD simulations have been used to validate docking results and analyze the stability of the complex. frontiersin.orgbiointerfaceresearch.comnih.gov Key metrics analyzed include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value over the simulation time (e.g., fluctuating between 1.0 and 2.0 Å) suggests that the complex has reached equilibrium and the ligand remains stably bound in the pocket. frontiersin.orgnih.gov

Another important analysis is the Root Mean Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein. Lower RMSF values in the binding site region indicate that ligand binding has stabilized that portion of the protein. frontiersin.orgbiointerfaceresearch.com Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as hydrogen bonds, over the course of the simulation. frontiersin.orgfrontiersin.org This can reveal which interactions are transient and which are persistent, providing a deeper understanding of the key determinants of binding affinity. frontiersin.org For example, simulations of a benzothiazole derivative with the AfTre protein showed an average of 6 hydrogen bonds maintained throughout the simulation, indicating a stable interaction. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Benzothiazole-Urea Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For benzothiazole-urea analogues, QSAR models can predict the activity (e.g., inhibitory potency) of new, unsynthesized compounds, thereby guiding the design of more effective molecules. nih.govresearchgate.net

The process involves calculating a set of molecular descriptors for each compound in a training set with known activities. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields). A mathematical model, often using multiple linear regression (MLR), is then developed to find the best correlation between a combination of these descriptors and the observed activity. nih.govresearchgate.netufv.br

A robust QSAR model is characterized by strong statistical parameters, such as a high squared correlation coefficient (R²) for the training set, a high cross-validated squared correlation coefficient (q² or Q²_LOO), and good predictive ability for an external test set (R²_pred). nih.govufv.brnih.gov For a series of benzothiazole derivatives, a 2D-QSAR model yielded an excellent R² of 0.97 and a cross-validated R² of 0.61, indicating a reliable model. nih.gov Another study on benzothiazole derivatives as H+/K+-ATPase inhibitors developed a QSAR model with an R² of 0.94 and an R²_pred of 0.79. ufv.br

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA), provide a more detailed picture by creating 3D contour maps that show where modifications to the molecular structure are likely to increase or decrease activity. nih.gov For instance, a CoMFA model for 6-hydroxybenzothiazole-2-carboxamide derivatives showed good predictive ability (q² = 0.569, r² = 0.915) and was used to design novel compounds with enhanced predicted activity. frontiersin.orgnih.gov These models successfully guide lead optimization by highlighting the structural features essential for biological activity. nih.govresearchgate.net

Table 4: Statistical Parameters of Representative QSAR Models for Benzothiazole Derivatives

| Compound Series / Target | QSAR Model Type | R² (Training Set) | q² / Q²_LOO (Cross-validation) | R²_pred (Test Set) | Reference |

| Benzothiazole phosphonates / ABAD | 2D-QSAR (MLR) | 0.97 | 0.61 | Not Reported | nih.gov |

| Benzo[d]thiazoles / H+/K+-ATPase | QSAR (MLR) | 0.9401 | 0.8842 | 0.7975 | ufv.br |

| 6-hydroxybenzothiazole-2-carboxamides / MAO-B | 3D-QSAR (CoMSIA) | 0.915 | 0.569 | Not Reported | frontiersin.orgnih.gov |

| MDA-MB-231 TNBC cell antagonists | QSAR (GA-MLR) | 0.79 | 0.77 | 0.72–0.76 | nih.gov |

Development of QSAR Models Using Molecular Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to identify the mathematical relationships between the chemical structure of a compound and its biological activity. researchgate.netbiointerfaceresearch.com For benzothiazole-urea systems, these models are crucial for predicting the therapeutic potential of new derivatives. The development of a robust QSAR model follows several key steps, beginning with the selection of a diverse set of benzothiazole compounds with known biological activities. nih.gov

The process involves generating 3D structures of the molecules and calculating a wide array of molecular descriptors. nih.gov These descriptors quantify various aspects of the molecule's physicochemical properties, including:

Topological descriptors: Characterize the connectivity and branching of the molecular structure.

Thermodynamic descriptors: Pertain to the energy and stability of the molecule.

Steric descriptors: Relate to the size and shape of the molecule.

Electronic descriptors: Describe the distribution of electrons within the molecule.

The validity and predictive power of the generated QSAR model are rigorously tested. nih.gov Internal validation is often performed using methods like leave-one-out cross-validation (q²), while external validation involves using the model to predict the activity of a separate "test set" of compounds not used in the model's creation. nih.govnih.gov A statistically significant and validated QSAR model can then be used to reliably predict the activity of newly designed benzothiazole-urea compounds. researchgate.net

Correlation of Theoretical Descriptors with Biological Activity Profiles

A primary goal of QSAR studies is to understand how specific structural features, quantified by theoretical descriptors, influence the biological activity of benzothiazole-urea derivatives. By analyzing the validated QSAR models, researchers can identify which properties are beneficial or detrimental to a compound's efficacy.

Studies have revealed several key correlations:

Hydrophobicity: In a GQSAR analysis of benzothiazole derivatives for anticancer activity, it was found that increasing the hydrophobicity (lipophilicity) of certain parts of the molecule was crucial for enhancing biological activity. chula.ac.th The model indicated that modifications with lipophilic groups at the R2 amino fragment were necessary for improved potency. chula.ac.th

Electronic Effects: The electronic properties of substituents on the aromatic rings play a significant role. For example, in a series of inhibitors for the enzyme ABAD/17β-HSD10, small electron-withdrawing groups, particularly fluorine (F), on the benzothiazole ring were preferred for higher potency. nih.gov

Steric and Electrostatic Fields: 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA), provide insights through steric and electrostatic contour maps. bohrium.comfrontiersin.org For antitumor agents, a 3D-QSAR model showed that bulky groups were favored at the N-position of an associated indole (B1671886) ring, while electronegative atoms were disfavored at another position on a benzyl (B1604629) group. bohrium.com

Specific Substituents: The presence of specific chemical groups at certain positions can dramatically enhance activity. For antiproliferative activity, the presence of a methoxy (B1213986) group at the 2-position of an attached pyridine ring was shown to improve potency. mdpi.com Similarly, for ABAD/17β-HSD10 inhibition, a hydroxyl group at the para-position of the phenyl ring was predicted to be more potent. nih.gov

These correlations provide a rational basis for lead optimization, guiding chemists in designing new derivatives with improved biological profiles.

| Molecular Descriptor/Structural Feature | Correlation with Biological Activity | Activity Type | Source |

|---|---|---|---|

| Hydrophobic/Lipophilic Groups | Positive | Anticancer | chula.ac.th |

| Small Electron-Withdrawing Groups (on benzothiazole ring) | Positive | Enzyme Inhibition (ABAD/17β-HSD10) | nih.gov |

| Bulky Groups (at specific positions) | Positive | Antitumor | bohrium.com |

| Methoxy Group (on pyridine ring) | Positive | Antiproliferative | mdpi.com |

| Hydroxyl Group (para-position on phenyl ring) | Positive | Enzyme Inhibition (ABAD/17β-HSD10) | nih.gov |

Prediction of Inhibitory Interactions Based on Structural Properties

Building on QSAR and structural analysis, computational methods like molecular docking are used to predict how benzothiazole-urea compounds bind to their biological targets, such as enzymes or receptors. This technique places a 3D model of the compound into the target's binding site to calculate the binding affinity and visualize the specific molecular interactions. nih.govderpharmachemica.com

These predictions are critical for understanding the mechanism of action and for designing more potent and selective inhibitors. Key findings from docking studies on benzothiazole-urea systems include:

Essential Structural Moieties: Docking studies have confirmed that the benzothiazole amine moiety connected to a urea linker is a crucial scaffold for the inhibition of enzymes like ABAD/17β-HSD10. nih.govmdpi.com

Key Binding Interactions: For antibacterial agents targeting the DNA gyrase enzyme, docking predicted that specific benzothiazole analogues form crucial interactions with key amino acid residues like VAL28, ARG32, and ASP612, leading to binding energies indicative of strong inhibition. researchgate.net

Influence of Substituents: The nature and position of substituents are critical for effective binding. In the development of inhibitors for 17β-HSD10, a combination of a 3-chloro and 4-hydroxy substitution on the phenyl ring, along with a small substituent at position 6 of the benzothiazole ring, was found to be optimal for potent, uncompetitive inhibition. mdpi.com A bulky substitution at the 6-position on the benzothiazole was also suggested to be promising, as it could more effectively occupy the chemical space within the binding site. mdpi.com

These predictive models allow researchers to prioritize the synthesis of compounds that are most likely to exhibit strong inhibitory interactions with the target, thereby accelerating the development of new therapeutic agents. nih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Drug-Likeness Assessment

A promising biological activity is not sufficient for a compound to become a viable drug; it must also possess favorable pharmacokinetic properties. In silico ADME prediction is a computational approach to evaluate these properties early in the drug discovery pipeline, helping to filter out candidates that are likely to fail in later clinical trials due to poor ADME profiles. biointerfaceresearch.com

For benzothiazole-urea derivatives, various ADME descriptors are calculated using specialized software to assess their drug-likeness. nih.govresearchgate.net These predictions are often evaluated against established guidelines, such as Lipinski's Rule of Five, which suggests that orally active drugs should generally have a molecular weight under 500, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. neliti.com

Key predicted ADME properties for benzothiazole-urea systems include:

Absorption: Parameters like Caco-2 cell permeability and human oral absorption are predicted. nih.govbiointerfaceresearch.com Caco-2 cells are a model for the intestinal epithelium, and predicted permeability values help to estimate a drug's potential for oral absorption. nih.gov

Distribution: Properties such as plasma protein binding and blood-brain barrier (BBB) penetration are assessed. nih.govcore.ac.uk The unbound fraction of a drug is generally the active portion, and the ability to cross the BBB is crucial for drugs targeting the central nervous system. nih.gov

Metabolism and Excretion: Predictions related to inhibition of Cytochrome P450 enzymes are important, as this can indicate potential drug-drug interactions. researchgate.net

Toxicity: Potential cardiotoxicity can be estimated by predicting the blockage of the hERG potassium channel (QPlogHERG). A value greater than -5 is generally considered desirable, indicating a lower risk. nih.gov

These in silico assessments provide a comprehensive profile of a compound's likely behavior in the body, enabling researchers to select and optimize candidates with favorable drug-like properties for further development. nih.govresearchgate.net

| Compound Series | Predicted ADME/Drug-Likeness Properties | Computational Tool/Method | Source |

|---|---|---|---|

| Benzimidazole-Urea Derivatives | Obeyed Lipinski's Rule, indicating oral activity. Good to notable anticancer activity predicted. | Molinspiration, Osiris property explorer, Pre ADMET server | researchgate.netneliti.com |

| Quinoline–Urea–Benzothiazole Hybrids | Majority showed drug-like properties. Predicted to have low potential for cardiotoxicity (QPlogHERG > −5). | In silico ADME prediction | nih.gov |

| Benzothiazole-Thiazole Hybrids | Calculated descriptors include CNS, SASA, Volume, QPlogPo/w, QPlogS, QPPCaco, % human oral absorption. | QikProp | biointerfaceresearch.com |

| Benzothiazole Phosphonate Analogues | Predicted properties: % human oral absorption, Caco-2 permeability, plasma protein binding. Some compounds predicted to bind weakly to plasma proteins, increasing availability. | ADME descriptor calculation | nih.gov |

| 6-benzothiazolyl ureas, thioureas and guanidines | Satisfactory physical-chemical properties suggesting capability to permeate the blood-brain barrier (BBB). | Prediction of BBB permeation | core.ac.uk |

Mechanistic Investigations of Benzothiazole Urea Derivatives at the Molecular Level in Vitro Studies

Enzyme Inhibition Studies of "Benzthiazole-urea, 40" and its Analogues

Benzothiazole-urea derivatives have been the subject of numerous studies to understand their potential as enzyme inhibitors. These investigations are crucial for elucidating their mechanism of action at a molecular level.

Benzothiazole-urea derivatives have emerged as potent inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial survival, playing critical roles in DNA replication, repair, and recombination. nih.gov Their subunits, GyrB for DNA gyrase and ParE for topoisomerase IV, both contain an ATP-binding site that has been a key target for inhibitor development. nih.govresearchgate.net

A series of benzothiazole (B30560) ethyl urea (B33335) compounds, including two representative molecules designated as compound A and compound B, were synthesized and evaluated for their inhibitory activity. nih.govmdpi.com These compounds, which include the structure referred to as "this compound", demonstrated potent inhibition of the ATPase activity of both GyrB and ParE. mdpi.com The 50% inhibitory concentrations (IC₅₀) were found to be in the nanomolar range, indicating strong binding and inhibition. nih.govmdpi.com Specifically, these compounds potently inhibited the turnover of ATP by both DNA gyrase and topoisomerase IV enzymes from Escherichia coli, with mean IC₅₀ values ranging from 0.0033 µg/mL to 0.046 µg/mL. nih.govmdpi.com

Further studies on related analogues showed potent activity against Staphylococcus aureus topoisomerase IV, with IC₅₀ values of 0.012 and 0.008 µg/mL, which were comparable to their activity against S. aureus DNA gyrase. mdpi.com The inhibitory action of these compounds also prevents the DNA supercoiling function of DNA gyrase. nih.govmdpi.com This dual-targeting capability is advantageous as it may reduce the likelihood of bacteria developing resistance through target-based mutations. researchgate.net

| Compound | Target Enzyme | Organism | IC₅₀ (µg/mL) | Reference |

|---|---|---|---|---|

| Compound A | DNA Gyrase (ATPase) | E. coli | 0.046 | nih.gov |

| Compound B | DNA Gyrase (ATPase) | E. coli | 0.027 | nih.gov |

| Compound A | Topoisomerase IV (ATPase) | E. coli | 0.0033 | nih.gov |

| Compound B | Topoisomerase IV (ATPase) | E. coli | 0.0039 | nih.gov |

| Analogue 19a | S. aureus Topoisomerase IV | S. aureus | 0.012 | mdpi.com |

| Analogue 19b | S. aureus Topoisomerase IV | S. aureus | 0.008 | mdpi.com |

Kinetic studies have been instrumental in defining the mode of enzyme inhibition by benzothiazole-urea derivatives. For the inhibition of 17β-Hydroxysteroid Dehydrogenase Type 10 (17β-HSD10), several potent benzothiazolyl urea inhibitors were found to act via an uncompetitive mechanism of action with respect to the enzyme's substrate, acetoacetyl-CoA. mdpi.comnih.govresearchgate.net This means the inhibitor binds only to the enzyme-substrate complex, and not to the free enzyme.

The most potent inhibitors, such as compounds 4at, 4bb, and 4bg, which feature a 3-chloro and 4-hydroxy substitution on the phenyl ring and a small substituent at the 6-position of the benzothiazole moiety, all demonstrated this uncompetitive inhibition. mdpi.comnih.gov This is in contrast to some earlier reports which described a mixed inhibition mode for similar compounds. mdpi.commdpi.com However, a closer examination of the data suggests the mechanism is consistently uncompetitive. mdpi.com In other studies, some benzothiazole derivatives have been identified as mixed inhibitors of urease, where they can bind to both the free enzyme and the enzyme-substrate complex. scielo.brscielo.br For example, 2-(Pyridin-4-yl)benzothiazole (BTA) was found to be a mixed-type inhibitor of jack bean urease. scielo.brscielo.br Another study on urease inhibition by a different set of benzothiazole derivatives found the most potent compound to display noncompetitive inhibition. researchgate.netresearchgate.net

17β-Hydroxysteroid dehydrogenase type 10 (17β-HSD10), also known as amyloid-binding alcohol dehydrogenase (ABAD), is a mitochondrial enzyme implicated in the pathology of Alzheimer's disease. mdpi.comnih.gov It interacts with the amyloid-beta peptide, exacerbating mitochondrial dysfunction. mdpi.comnih.gov Benzothiazole-urea derivatives, developed from the structure of the immunosuppressive drug frentizole, have been identified as potent inhibitors of this enzyme. mdpi.commdpi.comnih.gov

Structure-activity relationship (SAR) studies revealed key features for potent inhibition. These include a urea linker, a 4-phenolic group with a 3-halogen substitution on the phenyl ring, and specific substitutions on the benzothiazole ring. mdpi.commdpi.com Compounds with a 6-trifluoromethoxy or 6-halogen substitution on the benzothiazole moiety, combined with a 3-chloro, 4-hydroxy substitution on the phenyl ring, proved to be the most favorable for inhibition. mdpi.com Several compounds in this class exhibit IC₅₀ values in the low micromolar range (1-2 µM). mdpi.comnih.govresearchgate.net For instance, compounds 37 and 39 were identified as potent ABAD inhibitors. nih.gov Further optimization led to compounds 61, 62, and 63, which proved to be highly potent in cellular assays with IC₅₀ values of 7.88, 3.77, and 2.29 μM, respectively. mdpi.com

| Compound | Inhibition Parameter | Value (µM) | Reference |

|---|---|---|---|

| Compound 4at | IC₅₀ | < 2 | mdpi.com |

| Compound 4bb | IC₅₀ | < 2 | mdpi.com |

| Compound 4bg | IC₅₀ | < 2 | mdpi.com |

| Compound 61 | Cellular IC₅₀ | 7.88 | mdpi.com |

| Compound 62 | Cellular IC₅₀ | 3.77 | mdpi.com |

| Compound 63 | Cellular IC₅₀ | 2.29 | mdpi.com |

No specific research findings detailing the inhibition of the p56lck enzyme by "this compound" or its direct analogues were identified in the reviewed literature.

No specific research findings detailing the inhibition of the γ-Amino Butyric Acid Amino Transferase (GABA-AT) enzyme by "this compound" or its direct analogues were identified in the reviewed literature.

The biotin (B1667282) synthesis pathway is essential for the survival of Mycobacterium tuberculosis (Mtb), making its enzymes attractive targets for antitubercular drug development. nih.govresearchgate.net Benzothiazole-containing compounds have been shown to target this pathway. nih.govresearchgate.net One of the key enzymes is 7,8-diaminopelargonic acid aminotransferase (BioA), which catalyzes the second step in biotin biosynthesis. researchgate.netresearchgate.net Benzothiazoles are thought to act by inhibiting enzymes involved in the synthesis of biotin. nih.gov A series of new quinoline-urea-benzothiazole hybrids were synthesized and showed promising anti-TB activity, with the benzothiazole moiety being a key component for this action. nih.govuct.ac.za For example, compound 6u from this hybrid series exhibited sub-micromolar activity against the Mtb H37Rv strain. nih.gov While these studies confirm the potential of the benzothiazole scaffold, further research is needed to specifically link "this compound" to the inhibition of specific biotin synthesis enzymes.

Molecular Basis of Interaction with Biological Macromolecules

In vitro studies have been instrumental in elucidating the molecular interactions between benzothiazole-urea derivatives and their biological targets. These investigations provide a foundational understanding of how these compounds exert their effects at a molecular level.

Ligand-Protein Binding Analysis at the Molecular Level

Molecular docking studies are a primary tool for predicting the binding affinity and modes of interaction between small molecules, like benzothiazole-urea derivatives, and biological macromolecules such as proteins and DNA. researchgate.nettandfonline.com These computational methods allow for the visualization of how these ligands fit into the active sites of their target macromolecules. tandfonline.comresearchgate.net

For instance, molecular docking has been used to simulate the interaction of benzothiazole-urea derivatives with the G-quadruplex of human telomere DNA. tandfonline.com In one study, the N1-(benzothiazol-2-yl)-N3-morpholinourea derivative was shown to bind to the active site of the G-quadruplex. tandfonline.com Similarly, docking studies have been employed to investigate the binding of these derivatives to enzymes like γ-amino butyric acid amino transferase (GABA-AT), a target for anticonvulsant drugs. derpharmachemica.com The binding affinity is often quantified by the docking score, which represents the calculated free energy of binding. derpharmachemica.com

In the context of Alzheimer's disease research, benzothiazole-urea derivatives have been investigated as inhibitors of the interaction between amyloid-beta peptide (Aβ) and amyloid-binding alcohol dehydrogenase (ABAD). nih.govnih.gov Docking studies have helped in designing novel derivatives with improved potency for inhibiting this interaction. nih.gov Furthermore, these compounds have been evaluated as inhibitors of bacterial type II topoisomerases, specifically DNA gyrase (GyrB) and topoisomerase IV (ParE). nih.gov The inhibitory concentrations (IC50) for the ATPase activity of these enzymes have been determined to be less than 0.1 μg/ml for certain derivatives. nih.gov

Molecular docking was also used to explore the binding of benzothiazole-urea hybrids to the autolysin AtlA in Staphylococcus aureus, revealing interactions through hydrogen bonds and hydrophobic forces. nih.gov Another study focused on their potential as diuretic agents by docking them with the carbonic anhydrase enzyme (PDB ID: 3BL1). researchgate.net

The following table summarizes the results of selected ligand-protein binding analyses for benzothiazole-urea derivatives.

| Derivative/Compound | Target Macromolecule | Binding Affinity/Activity | Reference |

| N1-(benzothiazol-2-yl)-N3-morpholinourea | G-quadruplex of human telomere DNA | Binds to active site | tandfonline.com |

| Benzothiazole-urea derivatives | γ-amino butyric acid amino transferase (GABA-AT) | Docking scores from -7.5 to -8.4 | derpharmachemica.com |

| Benzothiazole ethyl ureas | DNA gyrase (GyrB) and Topoisomerase IV (ParE) | IC50 < 0.1 μg/ml for ATPase activity | nih.gov |

| Compound 4a (a benzothiazole aryl urea) | Autolysin AtlA (S. aureus) | Binds via hydrogen bonds, Pi-Pi, and hydrophobic interactions | nih.gov |

| 2-{(E)-[(3-hydroxyphenyl)methylidene]amino}-1,3-benzothiazole-6-sulfonamide | Carbonic Anhydrase (PDB ID: 3BL1) | Docking analysis performed | researchgate.net |

| Benzothiazole urea derivatives | Amyloid-binding alcohol dehydrogenase (ABAD) | Identified as potent inhibitors | nih.gov |

Identification of Specific Molecular Interactions Leading to Observed Effects

The biological activity of benzothiazole-urea derivatives is a direct consequence of specific molecular interactions with their targets. The urea moiety is particularly important, as its linear structure and ability to act as both a hydrogen bond donor and acceptor contribute to the molecule's bioavailability and hydrophilicity. researchgate.net

In the inhibition of bacterial autolysins, a key molecular interaction involves the binding of benzothiazole aryl ureas to the active site of AtlA. This binding is stabilized by a network of hydrogen bonds, Pi-Pi stacking, and hydrophobic interactions. nih.gov Mechanistic studies have shown that this interaction leads to the downregulation of autolysin-related genes, thereby disrupting peptidoglycan homeostasis. nih.gov

For derivatives targeting bacterial topoisomerases, the interaction involves the inhibition of the ATPase activity of GyrB and ParE. nih.gov This prevents the supercoiling of DNA, a crucial process for bacterial replication. nih.gov

When targeting the G-quadruplex of human telomere DNA, the binding of benzothiazole-urea derivatives is thought to stabilize the quadruplex structure, which in turn inhibits the activity of telomerase, an enzyme often overactive in cancer cells. tandfonline.com

In the case of GABA-AT inhibition, the interaction of the benzothiazole-urea derivatives with amino acid residues in the enzyme's active site, such as GLY136, SER137, and LYS329, is crucial for the observed anticonvulsant effects. derpharmachemica.com

Structure-Activity Relationship (SAR) Derivations from Mechanistic In Vitro Data

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of drug candidates. By systematically modifying the chemical structure of benzothiazole-urea derivatives and evaluating their in vitro activity, researchers can identify key structural features that govern their biological effects. rjptonline.orgresearchgate.net

Elucidation of Key Structural Features Dictating Inhibitory Potency

SAR studies have revealed several key structural features of benzothiazole-urea derivatives that are critical for their inhibitory potency:

The Benzothiazole Ring: The benzothiazole nucleus itself is a crucial pharmacophore. researchgate.netunich.it Substitutions on this ring system can significantly influence activity. For example, substitutions at the C-2 and C-6 positions have been shown to be particularly important for the biological properties of benzothiazoles. researchgate.netresearchgate.net In some cases, the introduction of hydroxyl or alkoxy groups on the benzothiazole ring was found to be detrimental to activity. unich.it

The Urea Linker: The urea group plays a vital role in the biological activity of these compounds, often acting as a key pharmacophoric element. derpharmachemica.comnih.gov The replacement of the urea with a thiourea (B124793) moiety has been shown to be deleterious in some instances, leading to a significant drop in activity. unich.it

Substituents on the Phenyl Ring: For derivatives containing a phenyl group, the nature and position of substituents on this ring can dramatically affect potency. nih.gov For instance, in a series of anti-cancer agents, the presence of a 3,4,5-trimethoxy, 4-fluoro, or 4-methoxy substitution on the phenyl ring increased cytotoxicity. unich.it In another study, a p-CF3 group on the phenyl ring of benzothiazole aryl ureas demonstrated narrow-spectrum activity against Gram-positive bacteria. nih.gov

Aromatic Substituent on the Benzothiazole System: The presence and spatial orientation of an aromatic substituent on the benzothiazole system have been proven to be essential for activity in certain classes of these derivatives. nih.gov Removing the aromatic ring from the 2-position or replacing it with a methyl group resulted in a loss of activity. nih.gov

The following table highlights key SAR findings for different series of benzothiazole-urea derivatives.

| Derivative Series | Key Structural Feature for Activity | Observed Effect | Reference |

| 2-Ureido benzothiazoles | Halogen at position 6 of benzothiazole and an electron-withdrawing group in meta on the aromatic ring | Moderate antiproliferative effect | unich.it |

| Benzothiazole urea derivatives for HAT | Aromatic substituent at the 2-position of benzothiazole | Essential for activity | nih.gov |

| Benzothiazole aryl ureas | p-CF3 on the phenyl ring | Narrow-spectrum activity against Gram-positive bacteria | nih.gov |

| 2-Aryl-benzothiazol-5-amine ureas | (S)-enantiomer of 3-fluoro-N-pyrrolidylamido derivative | Most potent in the series | nih.gov |

| tolyl-UBTs | para-substituted N-(1,3-benzothiazol-2-yl)-N′-(4-methylphenyl) urea | Substantially inhibited α-chymotrypsin activity | mdpi.com |

Impact of Substituent Modifications on Molecular Interactions and Mechanism

Modifications to the substituents on the benzothiazole-urea scaffold directly impact the molecular interactions with their biological targets, thereby influencing their mechanism of action.

For example, in the development of inhibitors for human African trypanosomiasis, the introduction of a fluorine atom at the 3-position of a pyrrolidine (B122466) ring attached to the urea moiety enhanced potency, with the (S)-enantiomer being the more active stereoisomer. nih.gov Conversely, a 3,3-difluoro analogue was significantly less active. nih.gov This suggests that the stereochemistry and the specific placement of the fluorine atom are critical for optimal interaction with the target protein.

In a series of antiproliferative agents, a methoxy (B1213986) group at the 2-position of a pyridine (B92270) ring attached to the urea moiety was found to enhance activity. mdpi.com The replacement of a carboxylate with a cyclic amine in benzothiazole ethyl ureas led to compounds that inhibited both DNA gyrase and topoisomerase IV. mdpi.com

Furthermore, the relocation of the urea moiety from the 5- to the 6-position of the benzothiazole ring resulted in a complete loss of activity in one study, highlighting the importance of the substituent's position for proper binding. nih.gov These findings underscore how subtle changes in the chemical structure can lead to significant differences in biological activity by altering the way the molecule interacts with its target.

Advanced Research Applications and Potentials of Benzothiazole Urea Compounds Excluding Clinical Human Trials

Exploration as Antimicrobial Agents (In Vitro Mechanistic Studies)

The antimicrobial potential of benzothiazole-urea compounds has been extensively investigated. These studies have revealed their efficacy against a range of bacterial pathogens, including both Gram-positive and Gram-negative species. The core of their antimicrobial action often lies in the inhibition of essential bacterial enzymes that are distinct from those targeted by many current antibiotics, suggesting a promising avenue to combat drug-resistant infections.

Activity against Gram-Positive and Gram-Negative Bacterial Pathogens

Research has consistently shown that benzothiazole-urea derivatives possess significant inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com Certain structural modifications to the benzothiazole-urea scaffold have been found to enhance this broad-spectrum activity. For instance, some derivatives have demonstrated potent antibacterial effects at low concentrations. mdpi.com The mechanism often involves the disruption of critical cellular processes in bacteria. researchgate.net